

A Comparative Analysis of p300/CBP Inhibitors: Efficacy and Experimental Validation

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Compound of Interest		
Compound Name:	SPV106	
Cat. No.:	B610957	Get Quote

Introduction

The histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and its close homolog CREB-binding protein (CBP or KAT3A) are critical transcriptional co-activators. Due to their significant role in gene transcription, they are implicated in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of various diseases, particularly cancer, making them prime targets for therapeutic intervention. This guide provides a comparative overview of prominent p300/CBP inhibitors, focusing on their efficacy as determined by quantitative experimental data.

Initial searches for a p300 inhibitor designated "**SPV106**" did not yield any publicly available information. Therefore, this guide will focus on a comparison of well-characterized p300/CBP inhibitors: A-485, GNE-781, and the pioneering inhibitor C646.

Inhibitors of p300/CBP primarily fall into two categories based on their mechanism of action:

- Catalytic HAT Inhibitors: These molecules directly target the histone acetyltransferase domain, competing with the natural substrate, acetyl-CoA, to block the enzymatic acetylation of histone and non-histone proteins.
- Bromodomain Inhibitors: These compounds target the bromodomain, a "reader" module that recognizes and binds to acetylated lysine residues on histones, thereby preventing the recruitment of the p300/CBP complex to chromatin.



This comparison will delve into the quantitative efficacy of these inhibitors, detail the experimental protocols used for their evaluation, and illustrate the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison of p300/CBP Inhibitors

The following table summarizes the biochemical potency of selected p300/CBP inhibitors. The data highlights the significant increase in potency of next-generation inhibitors compared to the first-generation compound, C646.

Inhibitor	Target(s)	Mechanism of Action	IC50 / Ki	Selectivity Profile
A-485	p300/CBP HAT Domain	Acetyl-CoA Competitive	p300: 9.8 nM (IC50) CBP: 2.6 nM (IC50)[1][2] [3]	>1000-fold selective over other closely related HATs. Selective for p300/CBP over BET bromodomain proteins[3].
GNE-781	p300/CBP Bromodomain	Bromodomain Inhibition	p300: 1.2 nM (IC50) CBP: 0.94 nM (IC50)[4][5]	Highly selective for CBP/p300 over BRD4(1) (IC50 = 5100 nM)[6].
C646	p300 HAT Domain	Acetyl-CoA Competitive	p300: 400 nM (Ki)[7][8][9]	Selective for p300 over other acetyltransferase s[9].

Experimental Protocols



The evaluation of p300/CBP inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments frequently cited in the characterization of these compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This high-throughput assay is commonly used to measure the enzymatic activity of p300/CBP and the potency of its inhibitors.

Principle: The assay measures the acetylation of a biotinylated histone peptide substrate by the p300/CBP enzyme. A Europium (Eu)-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC or Cy5) binds to the biotinylated peptide. When the peptide is acetylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this FRET signal is directly proportional to the enzyme's activity.

Protocol:

- Reaction Setup: In a 384-well assay plate, combine the p300 or CBP enzyme, the biotinylated histone H3 or H4 peptide substrate, and the test inhibitor at various concentrations.
- Initiation: Start the enzymatic reaction by adding a solution containing acetyl-CoA. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Detection: Stop the reaction and add the detection reagents: a Europium-labeled antibody specific for the acetylated histone mark (e.g., anti-Ac-H3K27) and the streptavidinconjugated acceptor.
- Signal Measurement: After a final incubation period to allow for antibody binding, measure
 the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Two
 emission wavelengths are measured: one for the Europium donor and one for the acceptor.
 The ratio of these signals is calculated to determine the level of acetylation.



 Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Histone H3 Lysine 27 Acetylation (H3K27ac) by Western Blot

This assay validates the in-cell activity of p300/CBP inhibitors by measuring their effect on a key downstream epigenetic mark.

Principle: Cells are treated with the p300/CBP inhibitor, which is expected to decrease the overall levels of histone acetylation marks catalyzed by these enzymes, such as H3K27ac. Histones are then extracted from the cells, and the levels of H3K27ac are quantified using Western blotting with a specific antibody.

Protocol:

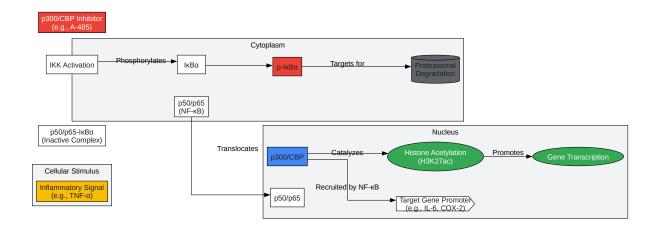
- Cell Culture and Treatment: Plate cells (e.g., PC-3, HeLa, or relevant cancer cell lines) and allow them to adhere. Treat the cells with various concentrations of the p300/CBP inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3-24 hours)[1].
- Histone Extraction: Harvest the cells and lyse them using a specialized buffer to isolate the nuclear fraction. Extract histones from the nuclear pellet, often using an acid extraction method.
- Protein Quantification: Determine the protein concentration of the histone extracts to ensure equal loading for the Western blot.
- SDS-PAGE and Western Blotting: Separate the histone proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
- Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate
 the membrane with a primary antibody specific for H3K27ac. Following washes, incubate
 with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.



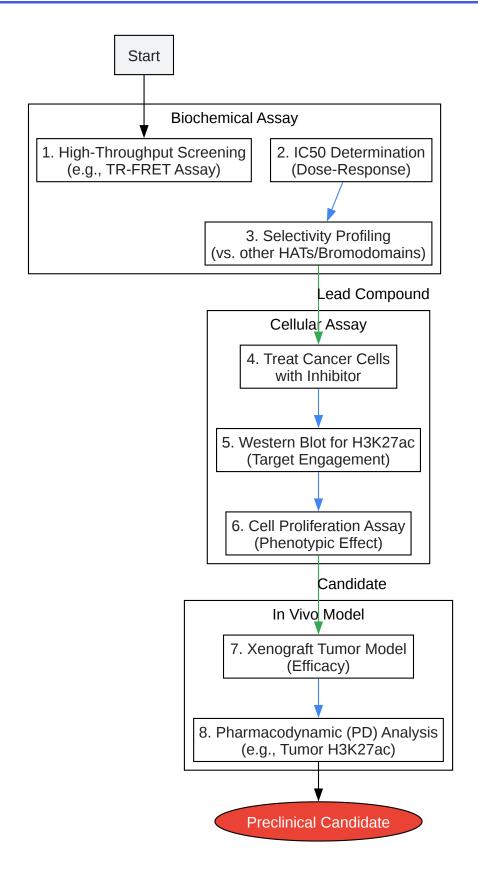
 Analysis: Quantify the band intensity for H3K27ac and normalize it to a loading control, such as total Histone H3, to determine the dose-dependent reduction in acetylation caused by the inhibitor.

Mandatory Visualizations Signaling Pathway Diagram









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